molecular formula C29H29N5O2 B11524475 N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide

N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide

Cat. No.: B11524475
M. Wt: 479.6 g/mol
InChI Key: VOLLTBQXUKVWKD-UHFFFAOYSA-N
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Description

N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide is a complex organic compound that has garnered interest in various fields of scientific research. This compound features a unique structure combining a benzylpiperazine moiety with a pyrazole ring, making it a versatile candidate for numerous applications in medicinal chemistry and pharmacology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide typically involves multiple steps:

    Formation of the Pyrazole Ring: The initial step often involves the cyclization of appropriate hydrazine derivatives with 1,3-diketones to form the pyrazole ring.

    Introduction of the Benzylpiperazine Moiety: This step involves the reaction of the pyrazole derivative with benzylpiperazine under suitable conditions, often using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole) to facilitate the formation of the amide bond.

    Final Coupling with 3-Methylbenzoyl Chloride: The final step involves the acylation of the intermediate with 3-methylbenzoyl chloride to yield the target compound.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing batch or continuous flow reactors to optimize yield and purity. The use of automated systems for reagent addition and reaction monitoring can enhance efficiency and reproducibility.

Chemical Reactions Analysis

Types of Reactions

N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, potentially leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents like lithium aluminum hydride or sodium borohydride can convert carbonyl groups to alcohols.

    Substitution: The aromatic rings in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or halogens in the presence of catalysts.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Halogens (e.g., chlorine, bromine) in the presence of iron or aluminum chloride as catalysts.

Major Products Formed

    Oxidation: Carboxylic acids, ketones.

    Reduction: Alcohols.

    Substitution: Halogenated aromatic compounds.

Scientific Research Applications

Chemistry

In chemistry, N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

In biological research, this compound is studied for its potential interactions with biological macromolecules. It can serve as a ligand in binding studies, helping to elucidate the structure and function of proteins and enzymes.

Medicine

In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.

Industry

In industrial applications, this compound can be used in the development of new materials or as an intermediate in the synthesis of other valuable compounds.

Mechanism of Action

The mechanism of action of N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The benzylpiperazine moiety may facilitate binding to these targets, while the pyrazole ring can participate in various biochemical reactions. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-3-yl}-3-methylbenzamide
  • N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-4-yl}-3-methylbenzamide

Uniqueness

Compared to similar compounds, N-{4-[(4-benzylpiperazin-1-yl)carbonyl]-1-phenyl-1H-pyrazol-5-yl}-3-methylbenzamide may exhibit unique binding properties and reactivity due to the specific positioning of functional groups. This can result in distinct biological activities and chemical behaviors, making it a valuable compound for targeted research and development.

Properties

Molecular Formula

C29H29N5O2

Molecular Weight

479.6 g/mol

IUPAC Name

N-[4-(4-benzylpiperazine-1-carbonyl)-2-phenylpyrazol-3-yl]-3-methylbenzamide

InChI

InChI=1S/C29H29N5O2/c1-22-9-8-12-24(19-22)28(35)31-27-26(20-30-34(27)25-13-6-3-7-14-25)29(36)33-17-15-32(16-18-33)21-23-10-4-2-5-11-23/h2-14,19-20H,15-18,21H2,1H3,(H,31,35)

InChI Key

VOLLTBQXUKVWKD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C(=O)NC2=C(C=NN2C3=CC=CC=C3)C(=O)N4CCN(CC4)CC5=CC=CC=C5

Origin of Product

United States

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